![molecular formula C12H15NO2 B1457439 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 1375471-34-3](/img/structure/B1457439.png)
1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one
Overview
Description
“1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The structural properties and quantum chemical calculations of this compound are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy .Chemical Reactions Analysis
The pyrrolidine ring in this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths of this compound have been investigated .Scientific Research Applications
Metabolic Pathways and Structural Analysis
Metabolic Pathways of α-Pyrrolidinophenones : A study focused on the urinary excretion and metabolism of a related α-pyrrolidinophenone designer drug, revealing insights into its metabolic pathways, which include the reduction of ketone groups, oxidation of the pyrrolidine ring, and aliphatic oxidation, among others. These findings suggest significant differences in metabolism based on the alkyl chain length of the parent molecule (Shima et al., 2015).
Antioxidant Activity of Pyrroline-2-ones : Research into 3-pyrroline-2-ones, derivatives of 2-pyrrolidinones, demonstrated significant antioxidant activity in certain synthesized compounds, offering potential for therapeutic applications (Nguyen et al., 2022).
Molecular and Crystal Structure : A structural analysis of a related compound provided insights into its molecular and crystal structure, highlighting the importance of the pyrrolidine ring's conformation and intermolecular interactions (Zukerman-Schpector et al., 2011).
Synthetic Approaches and Chemical Properties
Synthesis of Fluorinated Derivatives : A study on the synthesis of a fluorinated derivative of a sigma-1 receptor modulator showcased a novel approach to modifying the structure for potential enhanced biological activity (Kuznecovs et al., 2020).
Novel Synthetic Routes : Research on the synthesis of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, a fragment of the antiosteoporosis drug Lasofoxifene, highlighted a simple and efficient synthetic route, emphasizing the versatility of pyrrolidinyl structures in drug development (Guo Bao-guo, 2012).
Metal-Free Synthesis in Aqueous Medium : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives was developed, demonstrating the applicability of pyrrolidinyl-containing compounds in green chemistry (Kumar et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been reported to interact with various targets, such as dopamine and norepinephrine transporters .
Mode of Action
Compounds with similar structures, such as α-pvp, act as potent blockers at the dopamine and norepinephrine transporter .
Biochemical Pathways
Related compounds have been shown to influence the dopamine and norepinephrine pathways .
Pharmacokinetics
Similar compounds have been reported to undergo various metabolic transformations, including the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form .
Result of Action
Related compounds have been reported to have stimulatory effects on the central nervous system .
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
properties
IUPAC Name |
1-(2-hydroxy-4-pyrrolidin-1-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)11-5-4-10(8-12(11)15)13-6-2-3-7-13/h4-5,8,15H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIXFVMXHNDLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |
CAS RN |
1375471-34-3 | |
Record name | 1-[2-hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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